

# Combination Therapy of EGFR and MET Inhibitors: A Strategy to Overcome Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tuxobertinib |           |
| Cat. No.:            | B3025669     | Get Quote |

#### A Comparative Guide for Researchers

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring specific oncogenic driver mutations. **Tuxobertinib** (BDTX-189), an irreversible small molecule inhibitor, was designed to target allosteric mutations in the ErbB family of receptor tyrosine kinases, including EGFR and HER2. However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge. One of the key mechanisms of resistance to EGFR inhibitors is the activation of bypass signaling pathways, with the MET receptor tyrosine kinase pathway being a prominent escape route. This guide provides a comprehensive overview of the rationale and supporting experimental data for the combination therapy of EGFR inhibitors, with a conceptual focus on **Tuxobertinib**, and MET inhibitors to overcome therapeutic resistance.

It is important to note that the clinical development of **Tuxobertinib** (BDTX-189) was discontinued by Black Diamond Therapeutics in April 2022.[1][2] Therefore, no direct preclinical or clinical data exists for the specific combination of **Tuxobertinib** and MET inhibitors. This guide will utilize data from studies combining other EGFR inhibitors (e.g., osimertinib, gefitinib, erlotinib) with MET inhibitors (e.g., crizotinib, capmatinib, savolitinib) to illustrate the principles and potential of this combination strategy.

#### Introduction to Tuxobertinib and MET Inhibitors



## Tuxobertinib (BDTX-189): A Selective Allosteric ErbB Inhibitor

**Tuxobertinib** was developed as a potent and selective inhibitor of allosteric oncogenic mutations in EGFR and HER2, including exon 20 insertion mutations.[3] These mutations are typically insensitive to standard EGFR tyrosine kinase inhibitors (TKIs). The intended mechanism of action of **Tuxobertinib** was to irreversibly bind to the ATP-binding site of these mutant receptors, thereby inhibiting their downstream signaling and tumor growth.

### **MET Inhibitors: Targeting a Key Resistance Pathway**

The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion.[4] Aberrant MET activation, often through gene amplification or overexpression, is a primary oncogenic driver in some cancers and a well-established mechanism of acquired resistance to EGFR TKIs.[5][6] Several MET inhibitors, including small molecules (e.g., crizotinib, capmatinib, tepotinib) and antibodies, have been developed to block this pathway.[4][7]

### **Rationale for Combination Therapy**

The primary rationale for combining an EGFR inhibitor like **Tuxobertinib** with a MET inhibitor is to simultaneously block the primary oncogenic driver pathway and a key resistance mechanism. MET amplification can lead to EGFR-independent phosphorylation of downstream signaling molecules, rendering EGFR inhibitors ineffective.[8] By co-targeting both receptors, the combination therapy aims to achieve a more durable anti-tumor response and overcome or delay the onset of resistance.

## Preclinical and Clinical Evidence (with Analogous Combinations)

While specific data for **Tuxobertinib** is unavailable, numerous studies have demonstrated the efficacy of combining other EGFR inhibitors with MET inhibitors.

#### **In Vitro Studies**



In vitro studies consistently show synergistic effects when combining EGFR and MET inhibitors in cancer cell lines with MET-driven resistance.

| Cell Line            | EGFR Inhibitor | MET Inhibitor | Effect                                                                  | Reference |
|----------------------|----------------|---------------|-------------------------------------------------------------------------|-----------|
| EGFR-mutant<br>NSCLC | Osimertinib    | Savolitinib   | Synergistic inhibition of cell proliferation and induction of apoptosis | [9]       |
| EGFR-mutant<br>NSCLC | Gefitinib      | Capmatinib    | Overcame MET-<br>amplification<br>mediated<br>resistance                | [10]      |
| EGFR-mutant<br>NSCLC | Erlotinib      | Crizotinib    | Synergistic growth inhibition                                           | [11]      |

#### **In Vivo Studies**

Patient-derived xenograft (PDX) models have been instrumental in demonstrating the in vivo efficacy of this combination strategy.

| Tumor Model                            | EGFR Inhibitor | MET Inhibitor | Outcome                 | Reference |
|----------------------------------------|----------------|---------------|-------------------------|-----------|
| MET-amplified<br>NSCLC PDX             | Erlotinib      | Crizotinib    | Tumor<br>regression     | [4]       |
| Osimertinib-<br>resistant NSCLC<br>PDX | Osimertinib    | Savolitinib   | Delayed tumor<br>growth | [9]       |

#### **Clinical Trials**

Several clinical trials have evaluated the combination of EGFR and MET inhibitors in patients with NSCLC who have developed resistance to EGFR TKIs due to MET amplification.



| Trial Name<br>(if available) | EGFR<br>Inhibitor    | MET<br>Inhibitor                        | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Reference |
|------------------------------|----------------------|-----------------------------------------|-------------------------------------|-----------------------------------------|-----------|
| TATTON<br>(Phase lb)         | Osimertinib          | Savolitinib                             | 33-67% (in different cohorts)       | -                                       | [9]       |
| INSIGHT 2<br>(Phase II)      | Osimertinib          | Tepotinib                               | Not yet<br>reported                 | -                                       | [12]      |
| Retrospective<br>Analysis    | Various<br>EGFR TKIs | Crizotinib,<br>Capmatinib,<br>Tepotinib | 69.2%                               | 5-6 months                              | [13]      |
| Retrospective<br>Analysis    | Various<br>EGFR TKIs | Various MET<br>TKIs                     | 74.4%                               | 5.3 months                              | [10]      |

These studies provide a strong proof-of-concept for the combination of EGFR and MET inhibitors in overcoming resistance.

## Signaling Pathways and Experimental Workflows Signaling Pathway Diagram

The following diagram illustrates the EGFR and MET signaling pathways and the points of inhibition by their respective inhibitors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Lung cancer switch does the job for Black Diamond | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Report: Clinical Response, Toxicity, and Resistance Mechanisms to Osimertinib Plus MET Inhibitors in Patients With EGFR-Mutant MET-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET inhibitors in combination with other therapies in non-small cell lung cancer Padda -Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. youtube.com [youtube.com]
- 13. The Efficacy and Safety of Treating Acquired MET Resistance Through Combinations of Parent and MET Tyrosine Kinase Inhibitors in Patients With Metastatic Oncogene-Driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy of EGFR and MET Inhibitors: A Strategy to Overcome Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025669#combination-therapy-of-tuxobertinib-and-met-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com